Cas no 2248214-08-4 ((2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol)

(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol structure
2248214-08-4 structure
商品名:(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol
CAS番号:2248214-08-4
MF:C10H18O
メガワット:154.249323368073
CID:6221289
PubChem ID:137937578

(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • (2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol
    • EN300-6507164
    • 2248214-08-4
    • (2R)-2-{bicyclo[4.1.0]heptan-3-yl}propan-1-ol
    • インチ: 1S/C10H18O/c1-7(6-11)8-2-3-9-5-10(9)4-8/h7-11H,2-6H2,1H3/t7-,8?,9?,10?/m0/s1
    • InChIKey: QQTAUUMORUGDKF-KJTVYLTBSA-N
    • ほほえんだ: OC[C@H](C)C1CCC2CC2C1

計算された属性

  • せいみつぶんしりょう: 154.135765193g/mol
  • どういたいしつりょう: 154.135765193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 144
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6507164-5.0g
(2R)-2-{bicyclo[4.1.0]heptan-3-yl}propan-1-ol
2248214-08-4 95.0%
5.0g
$7600.0 2025-03-14
Enamine
EN300-6507164-0.1g
(2R)-2-{bicyclo[4.1.0]heptan-3-yl}propan-1-ol
2248214-08-4 95.0%
0.1g
$2307.0 2025-03-14
Enamine
EN300-6507164-2.5g
(2R)-2-{bicyclo[4.1.0]heptan-3-yl}propan-1-ol
2248214-08-4 95.0%
2.5g
$5136.0 2025-03-14
Enamine
EN300-6507164-0.5g
(2R)-2-{bicyclo[4.1.0]heptan-3-yl}propan-1-ol
2248214-08-4 95.0%
0.5g
$2516.0 2025-03-14
Enamine
EN300-6507164-1.0g
(2R)-2-{bicyclo[4.1.0]heptan-3-yl}propan-1-ol
2248214-08-4 95.0%
1.0g
$2620.0 2025-03-14
Enamine
EN300-6507164-10.0g
(2R)-2-{bicyclo[4.1.0]heptan-3-yl}propan-1-ol
2248214-08-4 95.0%
10.0g
$11268.0 2025-03-14
Enamine
EN300-6507164-0.25g
(2R)-2-{bicyclo[4.1.0]heptan-3-yl}propan-1-ol
2248214-08-4 95.0%
0.25g
$2411.0 2025-03-14
Enamine
EN300-6507164-0.05g
(2R)-2-{bicyclo[4.1.0]heptan-3-yl}propan-1-ol
2248214-08-4 95.0%
0.05g
$2201.0 2025-03-14

(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol 関連文献

(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-olに関する追加情報

Introduction to (2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol (CAS No. 2248214-08-4)

(2R-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol) is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural properties and potential applications in drug development. This compound, identified by its CAS number 2248214-08-4, has garnered attention due to its complex bicyclic structure and its role as a key intermediate in the synthesis of various bioactive molecules.

The molecular structure of (2R-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol) consists of a propan-1-ol moiety linked to a bicyclo[4.1.0]heptanyl group, which contributes to its distinct stereochemistry and reactivity. This arrangement makes it a valuable scaffold for the design of novel pharmacological agents, particularly those targeting neurological and cardiovascular disorders.

In recent years, there has been a growing interest in the development of chiral compounds for therapeutic applications, owing to their enhanced specificity and efficacy compared to their racemic counterparts. The stereochemistry of (2R-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol) is particularly noteworthy, as the (2R) configuration has been shown to exhibit favorable biological activity in several preclinical studies.

Recent research has highlighted the potential of (2R-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol) as a building block for the synthesis of potent inhibitors of enzymes involved in inflammation and pain signaling. For instance, studies have demonstrated that derivatives of this compound can modulate the activity of cyclooxygenase (COX) enzymes, which are key targets in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).

The bicyclo[4.1.0]heptanyl moiety in (2R-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol) also contributes to its pharmacological profile by influencing membrane permeability and binding affinity to biological targets. This structural feature has been exploited in the design of novel drug candidates that exhibit improved pharmacokinetic properties, including enhanced solubility and reduced metabolic clearance.

In addition to its applications in inflammation and pain management, (2R-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol) has shown promise in the treatment of neurological disorders. Preclinical studies have indicated that this compound can interact with specific neurotransmitter receptors, potentially leading to the development of new therapies for conditions such as depression and anxiety.

The synthesis of (2R-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol) presents unique challenges due to its complex stereochemistry and the need for precise control over reaction conditions. However, advances in synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, have made it increasingly feasible to produce this compound on a scalable basis.

The growing body of evidence supporting the therapeutic potential of (2R-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol) has prompted further investigation into its mechanism of action and potential clinical applications. Ongoing research aims to elucidate how this compound interacts with biological targets at the molecular level, which will provide valuable insights for drug design and optimization.

In conclusion, (2R-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol) represents a promising compound in the realm of chemical biology and pharmaceutical development. Its unique structural features and demonstrated biological activity make it a valuable tool for researchers seeking to develop novel therapeutic agents for a wide range of diseases.

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